3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone
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Overview
Description
3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone is a complex organic compound with a unique structure that includes a naphthyridine ring system and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone typically involves multiple steps, starting with the preparation of the naphthyridine ring system. Common synthetic routes include:
Cyclization Reactions: Formation of the naphthyridine ring through cyclization of appropriate precursors under acidic or basic conditions.
Fluorination: Introduction of the fluorophenyl group using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: Coupling of the naphthyridine ring with the fluorophenyl group using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: Oxidation of the naphthyridine ring using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the fluorophenyl group using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The naphthyridine ring system may also play a role in its mechanism of action by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: A similar compound with a naphthalenemethanol structure.
Tetramethyl acetyloctahydronaphthalenes: Compounds with a similar octahydronaphthalene structure but different functional groups.
Uniqueness
3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone is unique due to the presence of both the naphthyridine ring system and the fluorophenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H19FN2O |
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Molecular Weight |
262.32 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C15H19FN2O/c16-13-6-2-1-5-12(13)15(19)18-9-3-4-11-10-17-8-7-14(11)18/h1-2,5-6,11,14,17H,3-4,7-10H2 |
InChI Key |
CSHKKZSDTLLESO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCCC2N(C1)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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